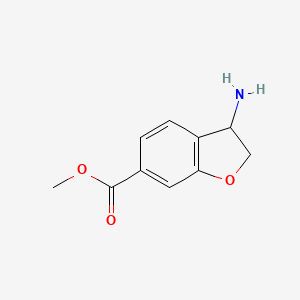

Methyl 3-amino-2,3-dihydrobenzofuran-6-carboxylate

Description

Properties

Molecular Formula |

C10H11NO3 |

|---|---|

Molecular Weight |

193.20 g/mol |

IUPAC Name |

methyl 3-amino-2,3-dihydro-1-benzofuran-6-carboxylate |

InChI |

InChI=1S/C10H11NO3/c1-13-10(12)6-2-3-7-8(11)5-14-9(7)4-6/h2-4,8H,5,11H2,1H3 |

InChI Key |

AIFFLXZRXCBASW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(CO2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL3-AMINO-2,3-DIHYDRO-1-BENZOFURAN-6-CARBOXYLATE typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, a free radical cyclization cascade can be employed to construct the benzofuran ring . This method is advantageous due to its high yield and fewer side reactions.

Industrial Production Methods

In an industrial setting, the production of benzofuran derivatives, including METHYL3-AMINO-2,3-DIHYDRO-1-BENZOFURAN-6-CARBOXYLATE, often involves scalable synthetic routes. Techniques such as microwave-assisted synthesis (MWI) have been utilized to achieve efficient production with high yields . These methods are optimized to ensure consistency and cost-effectiveness in large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

METHYL3-AMINO-2,3-DIHYDRO-1-BENZOFURAN-6-CARBOXYLATE undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.

Scientific Research Applications

Chemical Synthesis and Development

Methyl 3-amino-2,3-dihydrobenzofuran-6-carboxylate serves as a versatile building block for synthesizing more complex benzofuran derivatives. These derivatives are known for their diverse biological activities and potential therapeutic applications.

Key Points:

- Synthetic Routes: Various synthetic methodologies have been developed to create this compound, including microwave-assisted synthesis and one-pot reactions that enhance yield and efficiency .

- Building Block for Derivatives: It can be modified to produce derivatives with tailored biological properties, facilitating drug discovery efforts .

Biological Activities

Research indicates that this compound exhibits promising biological activities, particularly in antimicrobial and anticancer research.

Antimicrobial Properties:

- Studies have shown that benzofuran derivatives can inhibit the growth of various pathogens, including bacteria and fungi. This compound has been evaluated for its efficacy against strains like Candida albicans .

Anticancer Potential:

- In vitro studies demonstrate that this compound may induce apoptosis in cancer cells by targeting specific molecular pathways involved in cell proliferation . Its unique structure allows it to interact with various enzymes and receptors, potentially inhibiting cancer cell growth.

Pharmaceutical Applications

The pharmaceutical industry is increasingly interested in this compound due to its potential as a lead compound in drug development.

Therapeutic Uses:

- Cancer Treatment: As a part of ongoing research, this compound is being explored for its potential use in developing anticancer drugs.

- Infectious Diseases: Its antimicrobial properties suggest possible applications in treating infections caused by resistant strains of bacteria .

Material Science Applications

Beyond pharmaceuticals, this compound has implications in material science.

Polymer Chemistry:

- The compound can be incorporated into polymer matrices to enhance their properties or introduce bioactivity. This application is particularly relevant in creating smart materials that respond to environmental stimuli .

Case Studies

Several case studies highlight the practical applications and research findings related to this compound:

Mechanism of Action

The mechanism of action of METHYL3-AMINO-2,3-DIHYDRO-1-BENZOFURAN-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit certain enzymes and interfere with cellular signaling pathways . These interactions can lead to the modulation of biological activities, such as cell growth inhibition and apoptosis induction.

Comparison with Similar Compounds

Substituent and Structural Variations

The following table highlights key structural differences and similarities between Methyl 3-amino-2,3-dihydrobenzofuran-6-carboxylate and related compounds:

Key Observations :

Biological Activity

Methyl 3-amino-2,3-dihydrobenzofuran-6-carboxylate is a benzofuran derivative that has garnered attention for its potential biological activities. This compound features a unique structural configuration that may influence its interactions with biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 193.20 g/mol. Its structure includes a fused furan and benzene ring, an amino group capable of forming hydrogen bonds, and a carboxylate ester group that may facilitate various biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C10H11NO3 |

| Molecular Weight | 193.20 g/mol |

| Functional Groups | Amino, Carboxylate |

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The amino group can form hydrogen bonds with proteins, while the benzofuran core engages in π-π interactions with aromatic residues in proteins. These interactions may modulate enzyme activity and receptor binding, suggesting therapeutic applications in areas such as anti-inflammatory and anticancer research.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. For instance, structural modifications in similar compounds have been shown to enhance their cytotoxicity against cancer cell lines. In particular, the presence of an amino group at the 3-position significantly boosts biological activities .

A comparative analysis of similar compounds indicates that variations in the position of functional groups can lead to distinct pharmacological profiles:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C10H11NO3 | Contains amino and carboxylate groups |

| Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate | C10H11NO3 | Different position of carboxylate group |

| Methyl 4-amino-1-benzofuran-6-carboxylate | C10H11NO3 | Variation in amino group position |

Neuroprotective Effects

In vivo studies have demonstrated the neuroprotective effects of related benzofuran derivatives in models of neuropathic pain. For example, compounds similar to this compound have been shown to reverse neuropathic pain without affecting locomotor behavior .

Case Studies and Research Findings

- Cytotoxicity Studies : In vitro tests on K562 and HL60 leukemia cells revealed that certain benzofuran derivatives exhibit significant cytotoxic activity with IC50 values as low as 0.1 μM .

- Molecular Dynamics Simulations : Computational studies have indicated that modifications to the functional groups can enhance binding affinities to target proteins associated with breast cancer treatment. For instance, initial binding affinities improved from −8.7 kcal/mol to −11.0 kcal/mol after structural modifications .

Q & A

Q. What are the optimal synthetic routes for Methyl 3-amino-2,3-dihydrobenzofuran-6-carboxylate, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis typically involves cyclization and functionalization steps. For example, intermediates like Methyl 2,3-dihydrobenzofuran-6-carboxylate (CAS 1083168-68-6) can be modified via amination reactions. Key parameters include:

- Catalysts : Use of Lewis acids (e.g., ZnCl₂) or transition-metal catalysts for regioselective amination.

- Solvents : Polar aprotic solvents (e.g., DMF, DCM) to stabilize intermediates and control reaction kinetics.

- Temperature : Reactions often proceed at 60–100°C for 6–12 hours .

Purification methods like reverse-phase HPLC (using methanol-water gradients) and recrystallization (e.g., CH₂Cl₂/petroleum ether) are critical for isolating high-purity products .

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include:

- Aromatic protons : δ 6.8–7.2 ppm (benzofuran ring).

- Methoxy group : δ ~3.8 ppm (singlet, 3H).

- Amino group : Broad δ 1.5–2.5 ppm (exchangeable protons).

- IR : Peaks at ~3300 cm⁻¹ (N-H stretch), ~1700 cm⁻¹ (ester C=O), and ~1250 cm⁻¹ (C-O of benzofuran) confirm functional groups .

Q. What are the stability and storage conditions for this compound?

- Methodological Answer : Store at room temperature in inert, anhydrous environments (e.g., under nitrogen). Avoid prolonged exposure to light or moisture, which may hydrolyze the ester group or oxidize the amino moiety. Stability studies using TGA/DSC can assess decomposition thresholds .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the reactivity or bioactivity of this compound derivatives?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO-LUMO gaps, charge distribution) and protonation/deprotonation energetics .

- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes), focusing on hydrogen bonding (amino/ester groups) and π-π stacking (benzofuran ring) .

Q. What strategies resolve contradictions in crystallographic data for structurally similar benzofuran derivatives?

- Methodological Answer : Use SHELXTL/SHELXL for refinement:

- High-resolution data : Apply TWIN/BASF commands for twinned crystals.

- Disordered regions : Use PART/ISOR restraints to model anisotropic thermal motion.

Cross-validate with spectroscopic data to resolve ambiguities in bond lengths/angles .

Q. How do substituent modifications (e.g., fluorination, methoxy groups) impact the compound’s physicochemical properties or biological activity?

- Methodological Answer :

- Fluorination : Introduce trifluoromethyl groups via electrophilic substitution to enhance metabolic stability and lipophilicity (logP studies via HPLC).

- Methoxy Groups : Assess steric/electronic effects on ring conformation using X-ray crystallography and compare bioactivity profiles (e.g., IC₅₀ in enzyme assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.